(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate
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Overview
Description
Di-p-toluoyl-D-tartaric acid monohydrate is a chiral compound widely used in various scientific fields. It is a derivative of tartaric acid, where the hydroxyl groups are esterified with p-toluoyl groups. The compound is known for its high optical purity and is often used in asymmetric synthesis and chiral resolution processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-p-toluoyl-D-tartaric acid monohydrate can be synthesized through the esterification of D-tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving D-tartaric acid in a suitable solvent like methanol.
- Adding p-toluoyl chloride dropwise while maintaining the reaction temperature.
- Stirring the reaction mixture for several hours to ensure complete esterification.
- Purifying the product through recrystallization .
Industrial Production Methods
In industrial settings, the production of di-p-toluoyl-D-tartaric acid monohydrate follows similar principles but on a larger scale. The process involves:
- Using large reactors for the esterification reaction.
- Employing continuous stirring and temperature control systems.
- Utilizing advanced purification techniques such as chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Di-p-toluoyl-D-tartaric acid monohydrate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into tartaric acid and p-toluic acid in the presence of water and acid or base.
Oxidation: Oxidative cleavage of the ester groups under strong oxidizing conditions.
Common Reagents and Conditions
- p-Toluoyl chloride, pyridine, methanol.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Esterification: Di-p-toluoyl-D-tartaric acid monohydrate.
Hydrolysis: D-tartaric acid and p-toluic acid.
Oxidation: Oxidized derivatives of the ester groups.
Scientific Research Applications
Di-p-toluoyl-D-tartaric acid monohydrate has numerous applications in scientific research:
Chemistry: Used as a chiral resolving agent to separate enantiomers in racemic mixtures.
Biology: Employed in the synthesis of chiral drugs and biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals with specific stereochemistry.
Industry: Applied in the production of high-purity chemicals and materials.
Mechanism of Action
The mechanism of action of di-p-toluoyl-D-tartaric acid monohydrate involves its ability to interact with chiral centers in molecules. It forms diastereomeric complexes with racemic mixtures, allowing for the separation of enantiomers. The molecular targets include chiral centers in organic molecules, and the pathways involve the formation of stable diastereomeric intermediates .
Comparison with Similar Compounds
Similar Compounds
Di-p-toluoyl-L-tartaric acid: The L-enantiomer of the compound.
Dibenzoyl-D-tartaric acid: Similar structure but with benzoyl groups instead of p-toluoyl groups.
Dibenzoyl-L-tartaric acid: The L-enantiomer with benzoyl groups.
Uniqueness
Di-p-toluoyl-D-tartaric acid monohydrate is unique due to its high optical purity and specific chiral properties. It is particularly effective in chiral resolution processes and asymmetric synthesis, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C20H20O9 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate |
InChI |
InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14;/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26);1H2/t19-,20-;/m1./s1 |
InChI Key |
XVNKNFCMXHXIPO-GZJHNZOKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O |
Origin of Product |
United States |
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